Specific Scientific Field: This application falls under the field of Biochemistry and Sensor Technology .
Summary of the Application: 6-Aminohexane-1-thiol hydrochloride is used in the development of a miniature L-glutamate (L-Glu) biosensor based on Prussian blue (PB) modification with improved stability .
Methods of Application: A gold microelectrode (AuME) was immersed in NH2(CH2)6SH-ethanol solution, forming well-defined self-assembled monolayers (SAMs) via thiol-gold bonding chemistry. This increased the number of deposited Prussian blue nanoparticles (PBNPs) and confined them tightly on the AuME surface. Then, dopamine solution was dropped onto the PBNPs surface and self-polymerized into polydopamine (PDA) to protect the PB structure from destruction .
Results or Outcomes: The constructed biosensor achieved a high sensitivity of 70.683 nA µM −1 cm −2 in the concentration range 1–476 µM L-Glu with a low limit of detection (LOD) of 0.329 µM. It performed well in terms of selectivity, reproducibility, and stability. The developed biosensor was successfully applied to the determination of L-Glu in tomato juice .
Specific Scientific Field: This application is related to Material Science and Molecular Electronics .
Summary of the Application: 6-Aminohexane-1-thiol hydrochloride can be used in the surface modification of gold surfaces for the development of cell adhesive surfaces. It may also be used as a linker with quantum dots (QDs) which forms amine linkages with the carboxy groups of the fullerene heterodimers (FMH) .
6-Aminohexane-1-thiol hydrochloride is a chemical compound characterized by the presence of an amino group and a thiol group on a hexane chain. Its chemical formula is C₆H₁₅ClN₂S, and it is often utilized in various chemical and biological applications due to its unique functional groups. The compound appears as a white to off-white crystalline solid, soluble in water and alcohol, making it suitable for diverse experimental conditions.
There is no documented information on a specific mechanism of action for 6-Aminohexane-1-thiol hydrochloride. As mentioned previously, its potential significance lies in its use as a building block for more complex molecules that might have specific biological activities.
The biological activity of 6-aminohexane-1-thiol hydrochloride is notable in the context of its interactions with biological molecules. It has been studied for its potential role in:
Several synthesis methods have been developed for 6-aminohexane-1-thiol hydrochloride:
6-Aminohexane-1-thiol hydrochloride has a wide range of applications:
Interaction studies involving 6-aminohexane-1-thiol hydrochloride focus on its binding properties and reactivity:
Several compounds share structural similarities with 6-aminohexane-1-thiol hydrochloride. Here’s a comparison highlighting its unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Aminopropylthiol | Aliphatic Thiol | Shorter chain length; less steric hindrance |
2-Aminoethanethiol | Aliphatic Thiol | Smaller size; more hydrophilic |
1,6-Hexanediamine | Diamine | Lacks thiol functionality; more basic |
6-Mercaptohexylamine | Aliphatic Thiol | Similar thiol group; differing amine position |
6-Aminohexane-1-thiol hydrochloride stands out due to its longer carbon chain and the strategic positioning of both amino and thiol groups, allowing for versatile applications in both synthetic chemistry and biological systems.
Irritant